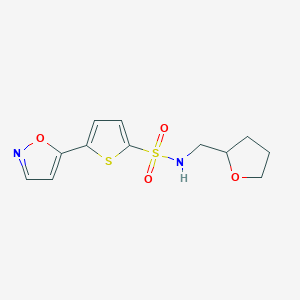
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of drugs called gamma-secretase modulators, which are designed to selectively target and modulate the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Mechanism of Action
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide works by selectively modulating the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides. By modulating gamma-secretase activity, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide is able to reduce the production of toxic amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease by reducing amyloid beta levels in the brain. In addition, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to have a favorable safety profile and does not appear to cause any significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments include its selective mode of action and its ability to modulate gamma-secretase activity without completely inhibiting it. However, one limitation of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments is the lack of long-term safety data, as the drug is still in the early stages of development.
Future Directions
There are several potential future directions for the development of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators. These include the development of more potent and selective compounds, the investigation of combination therapies with other Alzheimer's disease drugs, and the exploration of the use of gamma-secretase modulators in other neurological disorders. Further research is needed to fully understand the potential of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators in the treatment of cognitive disorders.
Synthesis Methods
The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-(5-isoxazolyl)-2-thiophenesulfonamide with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst. This reaction produces the intermediate compound, which is then subjected to further chemical transformations to yield the final product. The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been described in detail in a number of scientific publications.
Scientific Research Applications
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. Several studies have also investigated the potential use of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in other neurological disorders such as schizophrenia and depression.
properties
IUPAC Name |
5-(1,2-oxazol-5-yl)-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c15-20(16,14-8-9-2-1-7-17-9)12-4-3-11(19-12)10-5-6-13-18-10/h3-6,9,14H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBMPQDOCXEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)
![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)